Nonadecanophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of nonadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Nonadecanophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nonadecanoic acid.
Reduction: 1-phenyl-1-nonadecanol.
Substitution: Nitro-nonadecanophenone, bromo-nonadecanophenone.
Scientific Research Applications
Nonadecanophenone has several applications in scientific research:
Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active ketones.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Mechanism of Action
The mechanism of action of nonadecanophenone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This property is exploited in synthetic chemistry to form new carbon-carbon bonds. Additionally, its long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
- Octadecanophenone (C24H40O)
- Eicosanophenone (C26H44O)
Properties
IUPAC Name |
1-phenylnonadecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRNRBSHQDWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405305 | |
Record name | Nonadecanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103044-68-4 | |
Record name | Nonadecanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the ordered media, specifically alkyl alkanoates, influence the photochemical reactions of p-alkyl alkanophenones like p-propyl nonadecanophenone?
A1: The research highlights that the ordered, layered structure of alkyl alkanoates creates cylindrical reaction cavities that directly impact the photochemistry of p-alkyl alkanophenones like p-propyl this compound []. These cavities restrict the relative motions and conformational changes necessary for reactant-to-product conversion during Norrish-Yang reactions. Factors like "wall stiffness" of the cavity, influenced by the specific alkyl alkanoate used, further impact photoproduct selectivity. For example, using an alkyl alkanoate with greater "wall stiffness" can lead to different product ratios compared to a more flexible cavity structure []. This control over molecular motion within these ordered media offers a way to direct photochemical reactions towards desired products.
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